Product packaging for 2,4-Dimethylpyrrolidine hydrochloride(Cat. No.:CAS No. 1333946-75-0)

2,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B1422658
CAS No.: 1333946-75-0
M. Wt: 135.63 g/mol
InChI Key: RDKBTPFACIKRQD-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrrolidine hydrochloride is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. With the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol, this compound features the pyrrolidine ring, a saturated five-membered nitrogen heterocycle . The pyrrolidine scaffold is a privileged structure in drug discovery, valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of a molecule, and increase three-dimensional coverage due to the ring's non-planarity . This scaffold is found in 37 U.S. FDA-approved drugs and is widely used in the design of compounds for treating various human diseases, underscoring its versatility and importance . Researchers utilize pyrrolidine-based building blocks like this compound in the design and synthesis of novel bioactive molecules. Its properties can influence critical physicochemical parameters of drug candidates, such as solubility, lipophilicity, and polar surface area, which are essential for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . The specific stereochemistry of the 2,4-dimethyl groups on the pyrrolidine ring may be exploited to achieve target selectivity, as proteins are enantioselective and the spatial orientation of substituents can lead to different biological profiles . According to safety information, this compound has a signal word of "Warning" and is classified with the hazard statement H302 (Harmful if swallowed) . Appropriate safety precautions should be followed. This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN B1422658 2,4-Dimethylpyrrolidine hydrochloride CAS No. 1333946-75-0

Properties

IUPAC Name

2,4-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKBTPFACIKRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333946-75-0
Record name 2,4-Dimethylpyrrolidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333946750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-dimethylpyrrolidine hydrochloride
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Record name 2,4-DIMETHYLPYRROLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPN5GHA8E
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reduction of 2,4-Dimethylpyrrolidine

The most common preparation method involves the reduction of 2,4-dimethylpyrrolidine to its hydrochloride salt. Lithium aluminum hydride (LiAlH4) is frequently used as the reducing agent in dry tetrahydrofuran (THF). The reaction is conducted under reflux conditions to ensure complete reduction. After the reduction step, hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of 2,4-dimethylpyrrolidine. This method is widely used both in laboratory-scale and industrial-scale syntheses due to its efficiency and ability to produce high-purity products.

Step Reagents/Conditions Outcome
1 2,4-Dimethylpyrrolidine + LiAlH4 in dry THF Reduction under reflux
2 Addition of HCl Formation of 2,4-Dimethylpyrrolidine hydrochloride

Asymmetric Synthesis from Chiral Precursors

To obtain stereochemically pure Rel-(2R,4R)-2,4-dimethylpyrrolidine hydrochloride, asymmetric synthesis methods are employed. These methods start from chiral precursors and utilize chiral catalysts to ensure the desired stereochemistry at the 2- and 4-positions of the pyrrolidine ring. Catalytic hydrogenation of suitable pyrrolidine derivatives under controlled conditions is one such approach. Protecting group strategies are often used to prevent epimerization, and the products are characterized by chiral high-performance liquid chromatography (HPLC) or polarimetry to confirm enantiomeric excess greater than 98%.

Method Key Features Advantages
Asymmetric synthesis Use of chiral precursors and catalysts High stereochemical purity
Catalytic hydrogenation Introduction of methyl groups with control Scalable for industrial production

Industrial Production Considerations

Industrial synthesis of this compound typically involves large-scale catalytic reduction processes similar to laboratory methods but optimized for yield and purity. The use of chiral catalysts and controlled reaction conditions ensures maintenance of stereochemistry. Industrial processes focus on cost efficiency, scalability, and environmental safety. The hydrochloride salt is usually isolated by acidification and crystallization steps to meet industrial purity standards.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents.

Major Products Formed:

Scientific Research Applications

2,4-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential therapeutic agents.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrrolidine hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound can act as a ligand, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

Key analogs include:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
2,2-Dimethylpyrrolidine hydrochloride 623580-01-8 C₆H₁₄ClN 135.63 95–97% Two methyl groups at C2; planar symmetry
(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride 138133-34-3 C₆H₁₄ClN 135.64 95% Chiral centers at C2 and C5
3,3-Dimethylpyrrolidine hydrochloride 792915-20-9 C₆H₁₄ClN 135.64 97% Methyl groups at C3; reduced steric hindrance
rel-(2R,4R)-2,4-Dimethylpyrrolidine hydrochloride Not explicitly listed C₆H₁₄ClN ~135.6 ≥95% Chiral centers at C2 and C4

Notes:

  • Stereochemical Impact : The (2S,5S) and (2R,5R) stereoisomers exhibit distinct catalytic properties in asymmetric hydrogenation reactions, as demonstrated in studies on related 4-substituted pyrrolidines .
  • Positional Isomerism: 2,2- and 3,3-dimethyl analogs show differences in boiling points (e.g., 156.3°C for 2,2-dimethyl vs.

Physicochemical Properties

Property 2,4-Dimethylpyrrolidine HCl (Inferred) 2,2-Dimethylpyrrolidine HCl (2S,5S)-2,5-Dimethylpyrrolidine HCl
Melting Point Not reported Not reported No data available
Boiling Point ~150–160°C (estimated) 156.3°C Not reported
Solubility Soluble in polar solvents (e.g., H₂O, EtOH) Similar Similar
Hazards (GHS) Likely H315, H319, H335 H315, H319, H335 H315, H319, H335

Sources : Data extrapolated from analogs .

Biological Activity

2,4-Dimethylpyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H13_{13}ClN and a molecular weight of approximately 135.64 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biochemical applications. Its structure features a pyrrolidine ring with two methyl groups at the 2 and 4 positions, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. This interaction is crucial for modulating biochemical pathways.
  • Ligand Activity : The compound acts as a ligand in biochemical assays, which allows it to bind to specific receptors and enzymes, thereby affecting their functionality.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Pharmacological Applications : The compound is used in the development of pharmaceuticals targeting specific molecular pathways. Its chiral nature enhances its specificity and efficacy in drug design.
  • Toxicological Studies : While the compound shows potential therapeutic effects, it has also been noted for its toxicity. It is classified as harmful if swallowed and can cause skin irritation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates enzyme activity through hydrogen bonding and coordination with metal ions,
Ligand BindingActs as a ligand in biochemical assays affecting receptor functionality,
Pharmaceutical DevelopmentUsed in synthesizing drugs targeting specific pathways,
Toxicity ProfileClassified as harmful; can cause skin irritation,

Case Study: Interaction with Cytochrome P450 Enzymes

A study investigated the interaction of this compound with cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound was found to influence the metabolic pathways involving these enzymes, highlighting its potential impact on pharmacokinetics and drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 2
2,4-Dimethylpyrrolidine hydrochloride

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